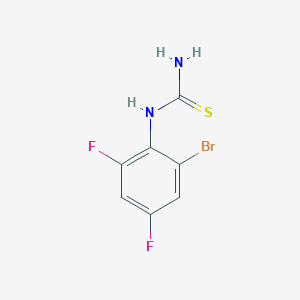![molecular formula C7H12BrN B12993994 4-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12993994.png)
4-Bromobicyclo[2.2.1]heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobicyclo[2.2.1]heptan-1-amine is a chemical compound with a unique bicyclic structure. It is characterized by a bromine atom attached to a bicyclo[2.2.1]heptane ring system, which also contains an amine group. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.2.1]heptan-1-amine typically involves the bromination of bicyclo[2.2.1]heptane derivatives followed by amination. One common method is the bromination of bicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) under radical conditions. The resulting brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobicyclo[2.2.1]heptan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium thiolate (NaSR) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or nitric acid (HNO3).
Major Products
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of de-brominated or alkylamine derivatives.
Applications De Recherche Scientifique
4-Bromobicyclo[2.2.1]heptan-1-amine is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromobicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without functional groups.
4-Chlorobicyclo[2.2.1]heptan-1-amine: Similar structure with a chlorine atom instead of bromine.
4-Bromobicyclo[2.2.1]heptane: Lacks the amine group, only contains the bromine atom.
Uniqueness
4-Bromobicyclo[2.2.1]heptan-1-amine is unique due to the presence of both a bromine atom and an amine group on the bicyclic framework. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H12BrN |
|---|---|
Poids moléculaire |
190.08 g/mol |
Nom IUPAC |
4-bromobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2 |
Clé InChI |
RTHNZSFBWXIFLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



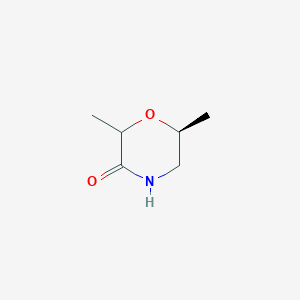
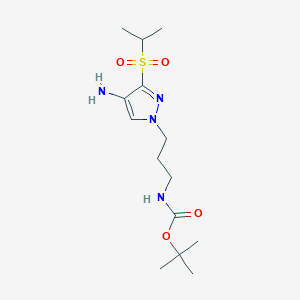
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
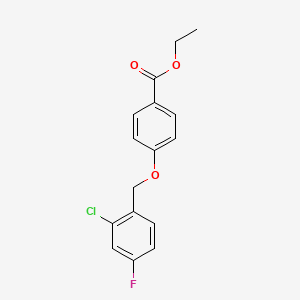


![(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
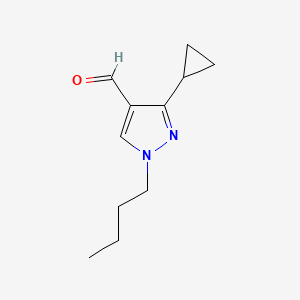


![8-(tert-Butyl) 1-methyl 8-azaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12993965.png)

